pirrolidinil-piridinas

Pyrrolidinylpyridines are a class of heterocyclic compounds that consist of a pyridine ring fused to a pyrrolidine ring. These molecules are characterized by their unique structural features, which include the presence of both nitrogen atoms in different sp3-hybridized environments. Pyrrolidinylpyridines have shown potential applications in various fields due to their diverse chemical properties and pharmacological activities.

Structurally, these compounds exhibit a combination of aromaticity from the pyridine ring and heteroatom diversity from the pyrrolidine moiety. Such structural features contribute to their ability to form hydrogen bonds, which can influence their solubility, stability, and interaction with biological targets.

In pharmaceutical research, pyrrolidinylpyridines have been explored for their potential as modulators of various receptor systems, including G-protein coupled receptors (GPCRs). They are also investigated for their role in pain management, neurodegenerative disorders, and other therapeutic areas due to their structural complexity and ability to interact with multiple targets.

The synthesis of pyrrolidinylpyridines can be achieved through various methods, such as multi-step organic reactions or via cross-coupling strategies. The functionalization of these compounds allows for the introduction of diverse substituents, which can further enhance their biological activity and chemical versatility.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

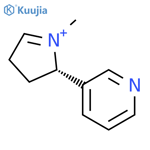

|

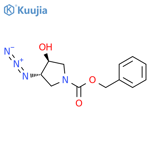

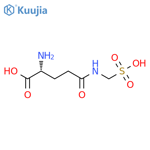

N-Isopropylnornicotine | 72461-69-9 | C12H18N2 |

|

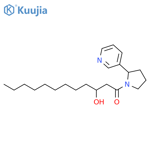

3-hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)dodecan-1-one | 115849-80-4 | C21H34N2O2 |

|

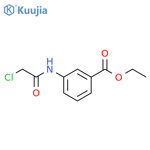

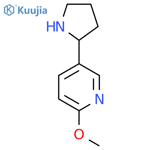

2-Methoxy-5-(2-pyrrolidinyl)pyridine | 185510-44-5 | C10H14N2O |

|

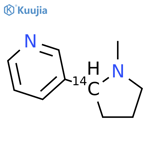

Nicotine-2'-14C | 5171-45-9 | C10H14N2 |

|

3-(1-butylpyrrolidin-2-yl)pyridine | 86860-22-2 | C13H20N2 |

|

Nicotine iminium | 42459-13-2 | C10H13N2 |

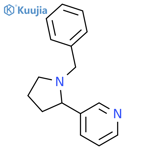

|

3-(1-benzylpyrrolidin-2-yl)pyridine | 75652-51-6 | C16H18N2 |

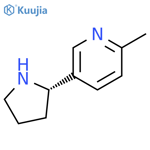

|

Pyridine, 2-methyl-5-(2S)-2-pyrrolidinyl- | 77629-50-6 | C10H14N2 |

|

Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate | 1000018-57-4 | C11H14N2O2 |

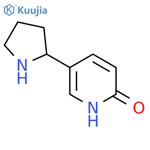

|

5-(pyrrolidin-2-yl)pyridin-2-ol | 1270473-32-9 | C9H12N2O |

Literatura Relacionada

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

2. Book reviews

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

Fornecedores recomendados

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados